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Introduction to Tucatinib (TUKYSA)

Tucatinib is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the

human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with

trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast

cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic

colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy,

particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This

whitepaper provides a comprehensive overview of tucatinib's pharmacokinetic (PK) properties, including

absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer

studies and patient populations to inform researchers, scientists, and drug development professionals.

Comprehensive Pharmacokinetic Profile

The PK profile of tucatinib has been characterized through multiple phase I studies in healthy participants

and patient populations, as well as population PK (popPK) modeling approaches. A summary of its

fundamental PK parameters is provided below.

Table 1: Fundamental Pharmacokinetic Parameters of Tucatinib [2] [3]
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Parameter Value & Details

Absorption

Tmax Median 1-2 hours (Range: 1-4 hours)

Cmax (300 mg single dose) ~1120 ng/mL (at 350 mg dose)

Distribution

Apparent Volume of
Distribution (Vd)

~1670 L [2]; 903 L (mBC), 829 L (mCRC) at steady-state [3]

Plasma Protein Binding ~97%

Blood-Brain Barrier

Penetration

Yes, CSF concentrations comparable to unbound plasma

Metabolism

Primary Enzyme Cytochrome P450 2C8 (CYP2C8)

Secondary Enzyme Cytochrome P450 3A4 (CYP3A4)

Primary Metabolite ONT-993 (2-3 times less cytotoxic)

Excretion

Feces ~86% of dose (16% as unchanged drug)

Urine ~4.1% of dose

Half-life (t½) Geometric mean: 8.21 hours; Effective t½ at steady-state: ~11.9h
(mBC), ~16.4h (mCRC)

Apparent Clearance (CL/F) 148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3]

Steady-State Exposure in Patient Populations
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Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.

Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]

Tumor Type AUCss (ng•h/mL) Cmax, ss (ng/mL) Ctrough, ss (ng/mL)

Metastatic Breast Cancer (mBC) 5620 (43%) 747 (45%) 288 (59%)

Metastatic Colorectal Cancer (mCRC) 3370 (49%) 405 (45%) 197 (63%)

Note: Data presented as geometric mean (%CV).

Experimental Protocols for Key Pharmacokinetic
Studies

Phase 1 Study in Hepatic Impairment

Objective: To characterize the single-dose PK and safety of tucatinib in volunteers with mild, moderate,

and severe hepatic impairment compared to matched healthy volunteers [4].

Study Design (NCT03722823):

Type: Phase 1, open-label, single-dose, parallel-group.
Participants: Volunteers aged 18-75 years with Child-Pugh (CP) scores of 5-6 (mild; CP-A), 7-9

(moderate; CP-B), or 10-14 (severe; CP-C) were compared to healthy volunteers matched for sex,
age (±10 years), and BMI (±20%).

Intervention: A single oral 300 mg dose of tucatinib administered after ≥2 hours of fasting.
PK Sampling: Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and

48 hours post-dose.
Bioanalytical Methods: Plasma concentrations of tucatinib and its metabolite ONT-993 were

determined using validated high-performance liquid chromatography (HPLC) with tandem mass
spectrometry (MS/MS) [4].

Protein Binding Assessment: The fraction unbound (fu) of tucatinib was determined using an
equilibrium dialysis procedure with pre-dose plasma from each volunteer. Samples were fortified with
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tucatinib (636 ng/mL) and dialyzed for 5 hours at 37°C. All determinations were performed in

quadruplicate [4].

Population Pharmacokinetic (popPK) Modeling

Objective: To characterize the PK and assess sources of PK variability of tucatinib in healthy volunteers

and patients with HER2+ metastatic breast or colorectal cancers [1] [5].

Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three

in patients with HER2+ mBC or mCRC.

Modeling Approach:

Software: Nonlinear mixed-effects modeling (NONMEM).

Base Model: A two-compartment PK model with linear elimination and first-order absorption
preceded by a lag time (Tlag) was developed.

Inter-individual variability was modeled assuming a log-normal distribution: θki = θk × eηki, where

θki is the parameter for the ith subject, θk is the typical population parameter, and ηki is the random

effect.
Covariate Evaluation: Clinically relevant covariates (e.g., age, weight, renal/hepatic function, tumor

type) were tested for their impact on model parameters.
Model Evaluation: The overall model performance was evaluated using prediction-corrected visual

predictive checks (pcVPC) and diagnostic plots of observed versus predicted concentrations [1].

Metabolism and Elimination Pathways

Tucatinib is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary

routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior

and potential drug-drug interactions.
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Diagram: Primary metabolic and elimination pathways of tucatinib.

In vitro metabolism studies in human liver microsomes confirm that tucatinib is predominantly cleared by

CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3].

ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted

exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to

meaningfully contribute to the overall efficacy or safety profile of tucatinib [4]. Following a single oral 300

mg dose of radiolabeled tucatinib, the majority of the radioactivity (approximately 86%) was recovered in

feces, with 16% of the administered dose identified as unchanged tucatinib. A minor fraction (4.1%) was

recovered in urine, indicating renal excretion is a minor pathway [2] [3].
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Impact of Organ Impairment and Special Populations

Hepatic Impairment

The PK of tucatinib are significantly influenced by liver function, given its extensive hepatic metabolism. A

dedicated Phase 1 study provided the following comparative exposure data.

Table 3: Tucatinib Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]

Hepatic Function Group (Child-
Pugh Class)

Geometric Mean Ratio (GMR) vs.
Normal (AUC0-∞)

Recommended
Dose

Mild Impairment (Class A) Similar / No clinically relevant increase 300 mg twice daily

Moderate Impairment (Class B) 1.15-fold increase 300 mg twice daily

Severe Impairment (Class C) 1.61-fold increase 200 mg twice daily

The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction

specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic

impairment had no clinically meaningful impact on tucatinib exposure, requiring no dose adjustment [1].

Renal Impairment and Other Covariates

No clinically significant differences in tucatinib PK were observed in patients with mild to moderate renal

impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains

unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race

(White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on tucatinib

exposure, thus not warranting any dose adjustment [1] [3].

Drug-Drug Interactions (DDIs)
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Tucatinib's metabolism profile and its potential to inhibit certain enzymes and transporters result in a

defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.

Table 4: Clinically Significant Drug-Drug Interactions with Tucatinib [3]

Concomitant Drug
(Category)

Effect on
Tucatinib
Exposure (Ratio
& 90% CI)

Effect of Tucatinib on
Concomitant Drug
(Ratio & 90% CI)

Clinical
Recommendation

Itraconazole (Strong
CYP3A Inhibitor)

AUC: 1.3 (1.3,
1.4)

Not Assessed Monitor for adverse
reactions.

Rifampin (Strong
CYP3A/Moderate
CYP2C8 Inducer)

AUC: 0.5 (0.4,
0.6)

Not Assessed Avoid coadministration.

Gemfibrozil (Strong
CYP2C8 Inhibitor)

AUC: 3.0 (2.7,

3.5)

Not Assessed Avoid coadministration.

Repaglinide (CYP2C8
Substrate)

Not Assessed AUC: 1.7 (1.5, 1.9) Increased monitoring of

blood glucose.

Midazolam (CYP3A
Substrate)

Not Assessed AUC: 5.7 (5.0, 6.5) Consider dose reduction

of sensitive CYP3A
substrates.

Digoxin (P-gp
Substrate)

Not Assessed AUC: 1.5 (1.3, 1.7) Monitor digoxin levels.

Metformin (MATE1/2-K
Substrate)

Not Assessed AUC: 1.4 (1.2, 1.5) Monitor for metformin-
associated adverse

reactions.

Note: AUC = Area Under the Curve; CI = Confidence Interval.

In vitro studies indicate that tucatinib is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance

Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A,
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and an inhibitor of the renal transporters MATE1/MATE2-K and OCT2. Inhibition of OCT2 and MATE1 is

responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting

the actual glomerular filtration rate (GFR) [3].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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